molecular formula C27H21NO4 B12049657 (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR

Cat. No.: B12049657
M. Wt: 423.5 g/mol
InChI Key: SCQIIBIYCFZYJE-RUZDIDTESA-N
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Description

®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR is a complex organic compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved through the reaction of the corresponding amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids in peptide synthesis. This makes it a valuable tool in the synthesis of peptides and proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H21NO4

Molecular Weight

423.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-1-ylacetic acid

InChI

InChI=1S/C27H21NO4/c29-26(30)25(23-15-7-9-17-8-1-2-10-18(17)23)28-27(31)32-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h1-15,24-25H,16H2,(H,28,31)(H,29,30)/t25-/m1/s1

InChI Key

SCQIIBIYCFZYJE-RUZDIDTESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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